(6-methyl-5,8-dioxonaphthalen-1-yl) acetate

monocyte differentiation leukemia psoriasis

This semi-synthetic mono-acetate is distinguished by the absence of a C-5 phenolic -OH (cf. juglone/plumbagin), eliminating the intramolecular hydrogen bond. This shifts the quinone reduction potential for clean deconvolution of hydroxyl-dependent cytotoxicity from quinone-core activity. The C-6 methyl provides regiospecific lipophilicity. Procure as a negative-control probe in HL-60/U-937 differentiation assays, DHOase enzyme panels, or as a starting scaffold for non-redox-driven CCR5 modulator campaigns.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
Cat. No. B12846419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methyl-5,8-dioxonaphthalen-1-yl) acetate
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=CC=C2OC(=O)C
InChIInChI=1S/C13H10O4/c1-7-6-10(15)12-9(13(7)16)4-3-5-11(12)17-8(2)14/h3-6H,1-2H3
InChIKeyXMTPGQSIIYIYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-5,8-dioxonaphthalen-1-yl) Acetate – Structural, Physicochemical and Procurement Baseline for Differentiated Naphthoquinone Research


(6-methyl-5,8-dioxonaphthalen-1-yl) acetate [CAS not publicly assigned] is a semi-synthetic mono‑acetate derivative of the 1,4‑naphthoquinone scaffold, carrying a C‑6 methyl substituent . With a molecular formula of C₁₃H₁₀O₄ and a molecular weight of 230.22 g·mol⁻¹, it belongs to the naphthoquinone class of redox‑active quinones that have attracted sustained attention for their capacity to modulate cellular proliferation and differentiation . The compound is distinguished from natural congeners such as juglone (5‑hydroxy‑1,4‑naphthoquinone) and plumbagin (5‑hydroxy‑2‑methyl‑1,4‑naphthoquinone) by the absence of a phenolic –OH at C‑5 and the presence of an acetyl ester at C‑1, which alters both redox potential and metabolic susceptibility .

Why In‑Class Naphthoquinone Substitution Fails – Critical Structural Distinctions of (6‑Methyl‑5,8‑dioxonaphthalen‑1‑yl) Acetate


Although the naphthoquinone pharmacophore is shared by numerous natural and synthetic analogs, the precise positioning of the methyl and acetyl groups on the (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate scaffold creates a unique electronic and steric environment that cannot be replicated by simple hydroxyl‑bearing or chloro‑substituted congeners . The acetate ester at C‑1 eliminates the strong intramolecular hydrogen bond present in 5‑hydroxy‑naphthoquinones (e.g., juglone), thereby shifting the quinone reduction potential and potentially altering the compound’s ability to participate in one‑electron redox cycling . Furthermore, the C‑6 methyl group introduces a regiospecific lipophilic contact that is absent in the parent 1,4‑naphthoquinone and in 2‑methyl isomers [1], rendering the compound a valuable probe for structure‑activity relationship (SAR) studies where hydroxyl‑dependent toxicity or non‑specific redox activity must be controlled .

Quantitative Differentiation Evidence for (6‑Methyl‑5,8‑dioxonaphthalen‑1‑yl) Acetate Versus Closest Naphthoquinone Analogs


Cellular Differentiation Activity: Monocytic Lineage Commitment Versus Undifferentiated Myeloid Cells

(6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate has been reported to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage [1]. While quantitative differentiation indices (e.g., % NBT‑positive cells or CD14 surface expression) are not publicly disclosed for this compound, the same patent family discloses comparator naphthoquinone derivatives that were inactive or weakly active in identical differentiation assays [2], indicating that the C‑6 methyl / C‑1 acetate substitution pattern is a structural determinant of this functional phenotype.

monocyte differentiation leukemia psoriasis

Dihydroorotase Enzyme Inhibition: A Quantitative Biochemical Benchmark for Pyrimidine Biosynthesis Interference

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate exhibited an IC₅₀ of 1.00 × 10⁶ nM (i.e., ~1 mM) at pH 7.37 when tested at a single concentration of 10 µM [1]. This quantitative value provides a reference point for SAR campaigns: in stark contrast, potent DHOase inhibitors in the same assay format typically display IC₅₀ values in the low‑micromolar to nanomolar range [2], confirming that the C‑6 methyl / C‑1 acetate motif does not impart strong DHOase inhibition, a selectivity feature useful for de‑risking off‑target pyrimidine pathway effects.

dihydroorotase pyrimidine biosynthesis enzyme inhibition

Structural Uniqueness: Absence of C‑5 Hydroxyl Group Distinguishes from Juglone and Plumbagin Scaffolds

Unlike juglone (5‑hydroxy‑1,4‑naphthoquinone; MW = 174.15) and plumbagin (5‑hydroxy‑2‑methyl‑1,4‑naphthoquinone; MW = 188.18), (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate lacks the C‑5 phenolic –OH group that forms a strong intramolecular H‑bond with the adjacent C‑4 carbonyl [1]. This structural difference has experimentally measurable consequences for the quinone redox landscape — juglone and plumbagin exhibit substantially different reduction potentials due to H‑bond stabilization of the semiquinone radical [1]. For researchers seeking to decouple redox activity from hydroxyl‑dependent toxicity (e.g., ROS generation, glutathione depletion), the acetate congener represents a structurally orthogonal control that cannot be replicated by 5‑hydroxy‑substituted naphthoquinones.

redox potential hydrogen bonding juglone

CCR5 Antagonist Potential: Preliminary Pharmacological Activity Differentiating from Non‑Selective Quinone Cytotoxins

Preliminary pharmacological screening has identified (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate as a candidate CCR5 antagonist, suggesting potential utility in CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [1]. In contrast, the vast majority of naphthoquinone natural products (juglone, plumbagin, shikonin) exert their biological effects through non‑specific redox cycling and ROS generation, without demonstrable selectivity for a single chemokine receptor [2]. This functional divergence — from a broad‑spectrum oxidant to a receptor‑targeted ligand — is directly attributable to the unique substitution pattern and represents a compelling reason to select this compound over generic naphthoquinones for target‑based screening initiatives.

CCR5 antagonist HIV inflammation

Application Scenarios for (6‑Methyl‑5,8‑dioxonaphthalen‑1‑yl) Acetate — Evidence‑Linked Research Use Cases


Cellular Differentiation Screening in Leukemia and Psoriasis Research

The compound’s reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] makes it a candidate reference agent for phenotypic screens seeking to identify novel differentiation‑inducing therapies for acute myeloid leukemia and hyperproliferative skin disorders such as psoriasis. Researchers can benchmark new chemical entities against this compound in HL‑60 or U‑937 cell models, using α‑naphthyl acetate esterase activity as a quantitative readout.

Naphthoquinone Structure–Activity Relationship (SAR) Studies Requiring a Hydroxyl‑Null Control

Because (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate lacks the C‑5 hydroxyl group that dominates the redox chemistry of juglone and plumbagin , it serves as an essential negative‑control probe in SAR programs designed to deconvolute hydroxyl‑dependent cytotoxicity from quinone‑core‑dependent activity. Parallel testing of this compound alongside 5‑hydroxy‑substituted analogs allows attribution of biological effects to specific structural features.

Off‑Target Liability Profiling: Pyrimidine Biosynthesis Pathway Selectivity

The weak dihydroorotase inhibitory activity (IC₅₀ ≈ 1 mM) [2] supports the compound’s use as a negative control in enzyme panels assessing interference with de novo pyrimidine biosynthesis. It can be deployed alongside potent DHOase inhibitors to validate assay window and confirm that observed antiproliferative effects are not mediated through pyrimidine starvation.

Chemokine Receptor‑Targeted Probe Development

Preliminary evidence of CCR5 antagonism [3] positions the compound as a starting scaffold for medicinal chemistry optimization toward a selective, non‑redox‑driven naphthoquinone‑based chemokine receptor modulator. Procurement for hit‑to‑lead campaigns targeting HIV entry or inflammatory disorders is justified if confirmatory binding and functional data are generated.

Quote Request

Request a Quote for (6-methyl-5,8-dioxonaphthalen-1-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.